molecular formula C15H21N3O2S B2741454 (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide CAS No. 1385617-84-4

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide

Cat. No.: B2741454
CAS No.: 1385617-84-4
M. Wt: 307.41
InChI Key: WRDAHDSJJDTRBH-UHFFFAOYSA-N
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Description

The compound "(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide" features a thiazole core substituted with a bulky tert-butyl group at the 2-position and an enamide linkage connecting to a propenoylaminoethyl side chain.

Properties

IUPAC Name

(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-12(19)16-8-9-17-13(20)7-6-11-10-18-14(21-11)15(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,19)(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDAHDSJJDTRBH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide is a thiazole derivative that has garnered attention for its potential biological activities. The compound features a unique structural framework that may influence its interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound can be structurally represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The thiazole ring and the prop-2-enamide moiety are believed to facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to these targets.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, with the compound demonstrating inhibition of bacterial growth at concentrations that suggest potential therapeutic applications .

Anticancer Activity

The compound's anticancer properties are under investigation, particularly its ability to induce apoptosis in cancer cells. Preliminary studies have indicated that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of thiazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests significant potential for development as an antibacterial agent.
  • Cancer Cell Line Assay : In a recent assay involving human breast cancer cell lines, the compound was shown to reduce cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound may activate apoptotic pathways in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related thiazole derivatives:

Compound Biological Activity MIC (µg/mL)
(E)-3-(4-methylthiazol-5-yl)propanoic acidModerate antibacterial30
(E)-3-(benzothiazolyl)propanoic acidAnticancer50
(E)-3-(tert-butylthiazolyl)propanoic acidAntimicrobial and anticancer25

Comparison with Similar Compounds

Thiazole Core Modifications

The tert-butyl substituent on the thiazole ring distinguishes this compound from analogs with smaller or aryl substituents. For instance:

  • : Oxazolidinone-thiazole hybrids (e.g., analogs 2a-d) utilize Boc-protected cysteine derivatives, leading to varied substituents. NMR data indicated structural stability despite substituent differences, suggesting the tert-butyl group in the target compound may similarly enhance stability through steric effects .
  • : Compounds like 9a-e feature aryl-substituted thiazoles (e.g., phenyl, fluorophenyl), which introduce electronic effects (electron-withdrawing/donating groups) that modulate reactivity and binding affinity.

Table 1: Thiazole Substituent Comparison

Compound Thiazole Substituent Key Functional Groups Reference
Target Compound 2-Tert-butyl Thiazole, enamide -
Analogs (2a-d) Boc-cysteine derivatives Oxazolidinone, thiazole
Compounds (9a-e) Aryl (e.g., 4-fluorophenyl) Thiazole, triazole, benzimidazole

Enamide Linkage and Side Chain

The enamide group (-NH-C(=O)-CH=CH-) is a critical feature shared with compounds in and :

  • : Enamide-linked acetamide derivatives (e.g., 9a-e ) showed docking poses with bioactive targets, suggesting the enamide’s role in hydrogen bonding .
  • : Enamide derivatives like "(E)-N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-yl-prop-2-enamide" highlight the versatility of this linkage in connecting heterocyclic systems .

Thiazole Formation

  • : Utilized Michael addition followed by NaBH4 reduction to synthesize thiazole-containing analogs. This method may parallel the target compound’s synthesis, particularly for introducing the enamide group .
  • : Demonstrated a high-yield one-pot synthesis for a dihydrothiazole derivative, emphasizing efficiency for structurally simpler analogs .
  • : Employed multi-step reactions (e.g., click chemistry, benzimidazole formation) for complex hybrids, suggesting that the target compound’s synthesis might require similar strategies .

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